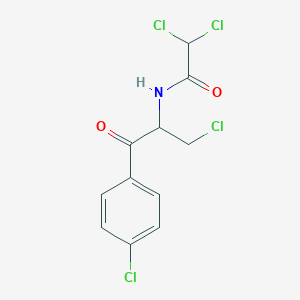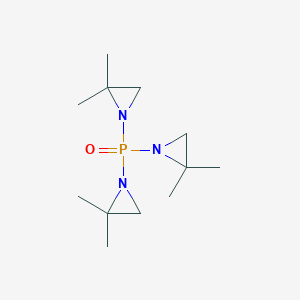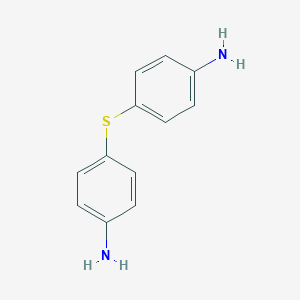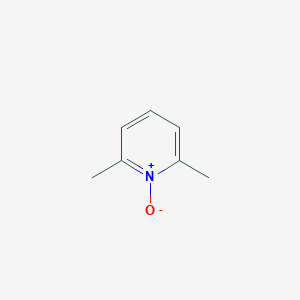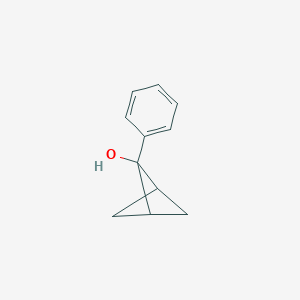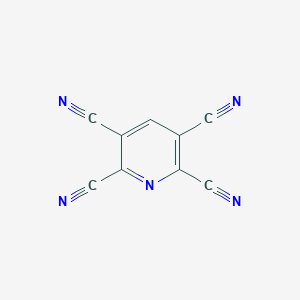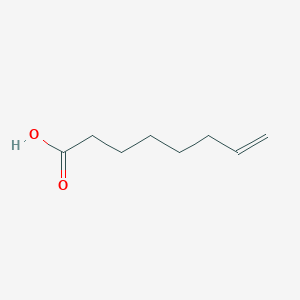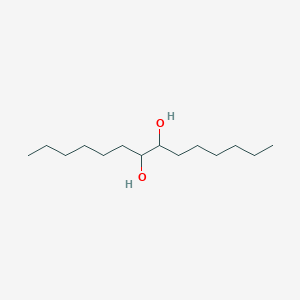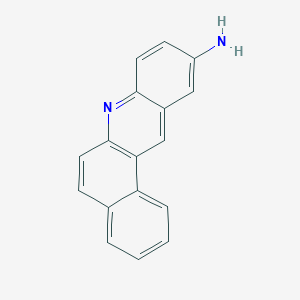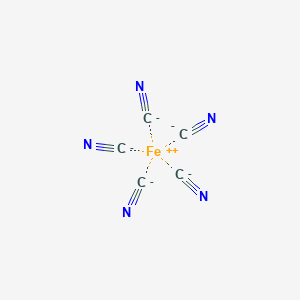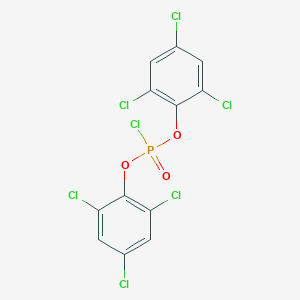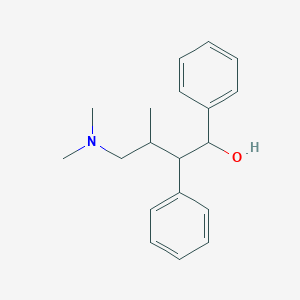
Benzeneethanol, alpha-(2-(dimethylamino)-1-methylethyl)-alpha-phenyl-
説明
“Benzeneethanol, alpha-(2-(dimethylamino)-1-methylethyl)-alpha-phenyl-” is an organic compound with the formula C10H14O . It is also known by other names such as Phenethyl alcohol, α,α-dimethyl-; α,α-Dimethylphenethanol; α,α-Dimethylphenethyl alcohol; Benzyldimethylcarbinol; Dimethylbenzylcarbinol; DMBC; 1,1-Dimethyl-2-Phenylethanol; 1,1-Dimethylphenylethanol; 2-Methyl-1-phenyl-2-propanol; Phenyl-tert-butanol; α,α-Dimethyl-β-phenylethyl alcohol; β-Phenyl-tert-butyl alcohol; 2-Benzyl-2-propanol; 2-Hydroxy-2-methyl-1-phenylpropane; 2-Methyl-3-phenyl-2-propanol; 1,1-Dimethyl-2-phenylethyl alcohol; 2-Methyl-1-phenylpropan-2-ol; Ethanol, 1,1-dimethyl-2-phenyl-; α,α-Dimethylphenylethyl alcohol .
Synthesis Analysis
While specific synthesis methods for this compound were not found, a general synthetic process for similar compounds involves taking dimethylethanolamine as a raw material and carrying out a chlorination reaction between the dimethylethanolamine and thionyl chloride .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring attached to an ethanol group, which is further substituted with a dimethylamino group . The molecular weight of this compound is 150.2176 .Chemical Reactions Analysis
This compound, like other amines, can neutralize acids to form salts plus water. These acid-base reactions are exothermic . It may react vigorously with oxidizing materials .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 150.2176 and a molecular formula of C10H14O . It is an organic compound with both amine and alcohol substituents .科学的研究の応用
Photochemistry and Photophysics : A study on the photochemistry and photophysics of derivatives of 2-hydroxy-2-methyl-1-phenyl propanone, a model photoinitiator for free radical polymerization, found that dimethylamino substitution changes the configuration of the lowest triplet states, affecting α-cleavage from T1 upon irradiation (Jockusch et al., 2001).
Zwitterionic λ5Si-Silicates : Research on zwitterionic λ5Si-silicates with SiS4C or SiS2O2C skeletons revealed structures with square-pyramidal or trigonal-bipyramidal Si-coordination polyhedrons, involving [2-(dimethylamino)phenyl]silane (Seiler et al., 2005).
Fluorescent Chemo-Sensor for Picric Acid : A study on 1,3,5-tris(4′-(N,N-dimethylamino)phenyl)benzene as a fluorescent chemo-sensor showed remarkable fluorescence quenching in the presence of picric acid, indicating its potential for selective sensing and capture of picric acid (Vishnoi et al., 2015).
Synthesis and Reactions of Derivatives : The synthesis and reactions of 5-[p-(Dimethylamino)phenyl]-2,2-dimethyl-4-phenyl-3-oxazoline were explored, demonstrating transformations involving dimethylamino groups in complex chemical processes (Foricher et al., 1985).
Inhibitory Properties of Derivatives : A series of [2-[(omega-aminoalkoxy)phenyl]ethyl]benzene derivatives, including dimethylamino variants, were synthesized and evaluated for their inhibitory effects on collagen-induced platelet aggregation and antithrombotic properties in mice (Kikumoto et al., 1990).
Synthesis of a Diphenylethylene Derivative : The synthesis of 1,1-Bis(4-dimethylamino)phenyl)ethylene via a 'Wittig-type' reaction was studied, demonstrating its potential in the functionalization of polymers (Kim et al., 1998).
Antidepressant Agents Synthesis : A series of analogues of 3-(dimethylamino)-1,1-diphenyl-2-propanol hydrobromide were synthesized and evaluated as potential antidepressant agents, highlighting the role of dimethylamino groups in pharmacological applications (Clark et al., 1979).
Safety And Hazards
This compound is considered hazardous. Inhalation of the vapor or mist can cause irritation to the upper respiratory tract. It is extremely irritating and may cause permanent eye injury. It is corrosive and will cause severe skin damage with burns and blistering. Ingestion may cause damage to the mucous membranes and gastrointestinal tract .
特性
IUPAC Name |
4-(dimethylamino)-3-methyl-1,2-diphenylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-15(14-20(2)3)18(16-10-6-4-7-11-16)19(21)17-12-8-5-9-13-17/h4-13,15,18-19,21H,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTJZCYIIAURJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)C(C1=CC=CC=C1)C(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2214-28-0 (hydrochloride) | |
| Record name | Oxiphene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
283.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzeneethanol, alpha-(2-(dimethylamino)-1-methylethyl)-alpha-phenyl- | |
CAS RN |
126-04-5 | |
| Record name | Oxiphene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



